4-Fluorophenethyl alcohol
Overview
Description
4-Fluorophenethyl alcohol, also known as 2-(4-fluorophenyl)ethanol, is an organic compound with the chemical formula C8H9FO. It is characterized by the presence of a fluorine atom attached to a benzene ring and a hydroxyl group attached to an ethyl chain. This compound is a colorless liquid and is commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
4-Fluorophenethyl alcohol, also known as 2-(4-Fluorophenyl)ethanol, is a small molecule with a chemical formula of C8H9FO . It belongs to the class of organic compounds known as fluorobenzenes, which are compounds containing one or more fluorine atoms attached to a benzene ring .
Target of Action
The primary target of this compound is Lysozyme, an enzyme found in Enterobacteria phage T4 . Lysozyme plays a crucial role in maintaining cell wall integrity and combating infections.
Action Environment
It is known that the compound is stable under normal conditions .
Biochemical Analysis
Biochemical Properties
4-Fluorophenethyl alcohol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used to prepare 1-fluoro-4-(2-iodoethyl)benzene . The compound’s interactions with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase are crucial for its metabolic processing. These interactions typically involve the oxidation of the hydroxyl group to form corresponding aldehydes or acids .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s antimicrobial properties suggest that it can disrupt bacterial cell membranes and interfere with essential cellular functions . Additionally, its antifungal properties indicate potential interactions with fungal cell walls and membranes, leading to altered cellular metabolism and growth inhibition .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For example, its interaction with alcohol dehydrogenase can inhibit the enzyme’s activity, leading to the accumulation of intermediate metabolites . These binding interactions can also result in changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is stable at room temperature in closed containers under normal storage and handling conditions . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular function, including potential cytotoxicity at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial and antifungal activity . At higher doses, it may cause toxic or adverse effects, including potential damage to liver and kidney tissues . Threshold effects observed in these studies highlight the importance of dosage optimization for safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are responsible for its oxidation and subsequent conversion to aldehydes or acids . These metabolic processes can affect the levels of various metabolites and influence metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . For example, its interactions with mitochondrial enzymes can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorophenethyl alcohol can be synthesized through various methods. One common method involves the reduction of 4-fluorophenylacetaldehyde using sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of 4-fluorophenylacetic acid. This process involves the use of a palladium catalyst under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenethyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed:
- Oxidation: 4-Fluorophenylacetic acid
- Reduction: 4-Fluorophenylethane
- Substitution: Substituted phenethyl alcohol derivatives
Scientific Research Applications
4-Fluorophenethyl alcohol has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 4-Fluorobenzyl alcohol
- 4-Methoxyphenethyl alcohol
- 4-Methylbenzyl alcohol
- 1-Phenylethanol
Comparison: 4-Fluorophenethyl alcohol is unique due to the presence of both a fluorine atom and a hydroxyl group, which impart distinct chemical properties. Compared to 4-fluorobenzyl alcohol, this compound has an additional ethyl chain, making it more versatile in synthetic applications. Similarly, the presence of the fluorine atom distinguishes it from 4-methoxyphenethyl alcohol and 4-methylbenzyl alcohol, which have different substituents on the benzene ring .
Properties
IUPAC Name |
2-(4-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUVGXCUHWKQJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226812 | |
Record name | 4-Fluorophenethylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7589-27-7 | |
Record name | 4-Fluorobenzeneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7589-27-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorophenethyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007589277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorophenethylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30226812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorophenethylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-FLUOROPHENETHYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LO8D3EB0N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Fluorophenethyl alcohol used as an internal standard in analytical chemistry?
A1: this compound is utilized as an internal standard in analytical techniques like gas chromatography, as demonstrated in the analysis of 2-Phenyl-2-propanol in urine samples. [] Internal standards are crucial for accurate quantification in analytical chemistry. They are added to samples, calibration standards, and quality control samples at a known concentration. By comparing the signal response of the analyte to the internal standard, variations during sample preparation and analysis can be corrected, leading to more reliable results.
Q2: What is the role of this compound in studying protein structure and function?
A2: this compound was employed in a study investigating the binding properties of a mutated T4 lysozyme cavity (L99A/M102Q). [] While the abstract doesn't provide specific details, the study likely explores how this compound interacts with the modified binding cavity of the lysozyme. This interaction can provide insights into the structure-activity relationship of the lysozyme mutant, helping researchers understand the impact of mutations on ligand binding and potentially protein function.
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